3-ethoxy-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridazine
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an ethoxy group, a triazolo[4,3-b]pyridazin-6-yl group, and a octahydropyrrolo[3,4-c]pyrrole-2-carbonyl group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact methods would depend on the specific reactions involved .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the triazolo[4,3-b]pyridazin-6-yl group suggests a fused ring system, which could have interesting electronic and steric effects .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the ethoxy group might be susceptible to reactions with acids or bases, and the pyridazine ring might undergo electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of an ethoxy group could increase its solubility in organic solvents .Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been shown to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .
Result of Action
Compounds with similar structures have demonstrated significant inhibitory activity , and adequate cytotoxic effect .
Action Environment
Compounds with similar structures have been shown to exhibit remarkable thermal stabilities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(6-ethoxypyridazin-3-yl)-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O2/c1-2-28-17-6-3-14(20-22-17)18(27)25-9-12-7-24(8-13(12)10-25)16-5-4-15-21-19-11-26(15)23-16/h3-6,11-13H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRWYKXYYLIMQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C(=O)N2CC3CN(CC3C2)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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